An In-Depth Technical Guide to the Chemical Structure of 2'-Deoxyguanosine Monohydrate
An In-Depth Technical Guide to the Chemical Structure of 2'-Deoxyguanosine Monohydrate
Introduction
2'-Deoxyguanosine is a fundamental constituent of deoxyribonucleic acid (DNA), belonging to the class of organic compounds known as purine 2'-deoxyribonucleosides.[1] It is composed of the purine base guanine linked to a deoxyribose sugar via a β-N9-glycosidic bond.[2] In its hydrated solid form, 2'-Deoxyguanosine monohydrate (C₁₀H₁₃N₅O₄ · H₂O) is a white to off-white crystalline powder that serves as a critical building block for DNA synthesis in biological systems.[2][3][4] Its structure and metabolism are of paramount importance to researchers in molecular biology, biochemistry, and pharmacology, particularly for the development of antiviral and anticancer therapeutics.[3][5] This guide provides a detailed overview of its chemical structure, the experimental methods used for its characterization and synthesis, and its biological significance.
Chemical and Physical Properties
2'-Deoxyguanosine is the most electron-rich of the four canonical bases, rendering it susceptible to oxidative damage, which is a key area of study in DNA repair and mutagenesis.[6] Its key identifiers and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
| Synonyms | Guanine-2'-deoxyriboside monohydrate, 2'-dG·H₂O |
| CAS Number | 312693-72-4 (monohydrate); 961-07-9 (anhydrous) |
| Molecular Formula | C₁₀H₁₃N₅O₄ · H₂O |
| Molecular Weight | 285.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Moderately soluble in water; Soluble in 1 M NH₄OH (50 mg/mL), DMSO (10 mg/mL), 0.1 M HCl (10 mg/mL) |
Crystallographic Data
Table 1: Unit Cell Parameters for 2'-Deoxyguanosine Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| a | 15.02 Å |
| b | 6.81 Å |
| c | 13.06 Å |
| α | 90° |
| β | 98.17° |
| γ | 90° |
| Cell Volume | 1327.92 ų |
Source:[5]
Note: A complete set of atomic coordinates, and therefore detailed bond lengths and angles, for the monohydrate form is not available in the source data. The data presented confirms the crystal system and unit cell dimensions.
Experimental Protocols
Structure Determination by X-ray Crystallography
The determination of a nucleoside's crystal structure is a multi-step process aimed at producing a high-resolution three-dimensional map of electron density from which atomic positions can be inferred.[11]
Methodology:
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals. For 2'-Deoxyguanosine, this can be achieved by slow evaporation of a saturated solution, for instance, from dimethyl sulfoxide (DMSO) for its solvate form.[10] The crystal must be of sufficient size (typically >0.1 mm) and quality, free from significant defects.[1]
-
Diffraction Data Collection: The crystal is mounted on a goniometer and placed in a finely focused monochromatic X-ray beam, often at a synchrotron source for high intensity.[11] The crystal lattice diffracts the X-rays into a unique pattern of reflections (spots).[1] The angles and intensities of these diffracted beams are meticulously recorded by a detector, such as a CCD or pixel detector.[1]
-
Data Processing: The recorded diffraction images are processed to index the reflections and integrate their intensities. These intensities are then used to calculate the structure factor amplitudes.[11]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or molecular replacement) to generate an initial electron density map.[11] An atomic model is built into this map and then refined against the experimental data to improve its fit, resulting in the final, precise atomic coordinates, bond lengths, and bond angles.[11]
Chemical Synthesis
2'-Deoxyguanosine can be synthesized through various methods. One efficient, modern approach involves the chemical modification of a more commercially available nucleoside, 2'-deoxyadenosine.[12]
Methodology:
-
Protection: The starting material, 2'-deoxyadenosine, is fully protected with benzoyl groups to prevent side reactions at the hydroxyl and amino groups.
-
Nitration: The protected 2'-deoxyadenosine undergoes nitration at the C2 position of the purine ring using an agent like tetrabutylammonium nitrate/trifluoroacetic anhydride.
-
Reduction: The introduced 2-nitro (2-NO₂) group is then reduced to a 2-amino (2-NH₂) group via Ni-catalyzed hydrogenolysis. This converts the adenine base into a diaminopurine base.
-
Deamination: The resulting diaminopurine intermediate is treated with the enzyme adenosine deaminase, which selectively converts the amino group at the 6-position into a hydroxyl group, forming the guanine base.
-
Deprotection: Finally, the benzoyl protecting groups are removed to yield the final product, 2'-deoxyguanosine.[12]
Biological Role and Metabolic Pathway
As a precursor to deoxyguanosine triphosphate (dGTP), 2'-deoxyguanosine is essential for DNA replication and repair.[3] Its metabolic pathway involves sequential phosphorylation by cellular kinases. This process is critical for maintaining the pool of deoxynucleoside triphosphates (dNTPs) required by DNA polymerases.
The guanine base of 2'-deoxyguanosine is particularly prone to oxidative damage, leading to the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-oxo-dG).[6] The presence of 8-oxo-dG is a widely used biomarker for measuring oxidative stress and DNA damage, which, if unrepaired, can lead to mutagenesis and contribute to cancer promotion.
References
- 1. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2'-Deoxyguanosine monohydrate, purine nucleoside (CAS 961-07-9) | Abcam [abcam.com]
- 4. Crystallography Open Database: Information card for entry 5000020 [crystallography.net]
- 5. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]
- 6. caymanchem.com [caymanchem.com]
- 7. akonscientific.com [akonscientific.com]
- 8. Crystal structure of the nucleoside 2′-deoxyguanosine dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
